1-(4-(Cyclobutylamino)piperidin-1-yl)-2-methoxyethan-1-one
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Overview
Description
1-(4-(Cyclobutylamino)piperidin-1-yl)-2-methoxyethan-1-one is a synthetic organic compound that features a piperidine ring substituted with a cyclobutylamino group and a methoxyethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Cyclobutylamino)piperidin-1-yl)-2-methoxyethan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Cyclobutylamino Group: The cyclobutylamino group can be introduced via nucleophilic substitution reactions, where a cyclobutylamine reacts with a suitable piperidine derivative.
Attachment of the Methoxyethanone Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Cyclobutylamino)piperidin-1-yl)-2-methoxyethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
1-(4-(Cyclobutylamino)piperidin-1-yl)-2-methoxyethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-(Cyclobutylamino)piperidin-1-yl)-2-methoxyethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as 1-(4-fluorobenzyl)piperidin-4-yl and 1-(3,4-dichlorobenzyl)piperidin-4-yl share structural similarities with 1-(4-(Cyclobutylamino)piperidin-1-yl)-2-methoxyethan-1-one.
Cyclobutylamino Compounds: Other compounds containing the cyclobutylamino group also exhibit similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
1-[4-(cyclobutylamino)piperidin-1-yl]-2-methoxyethanone |
InChI |
InChI=1S/C12H22N2O2/c1-16-9-12(15)14-7-5-11(6-8-14)13-10-3-2-4-10/h10-11,13H,2-9H2,1H3 |
InChI Key |
WUCMXOZECPETBU-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)N1CCC(CC1)NC2CCC2 |
Origin of Product |
United States |
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